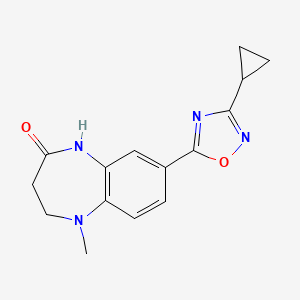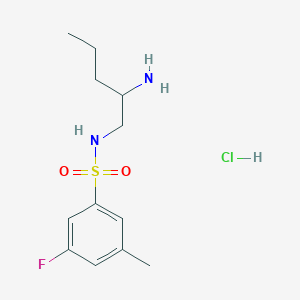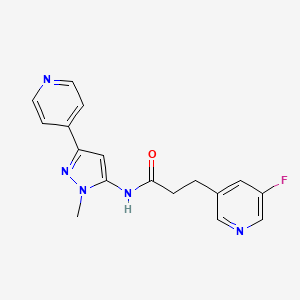![molecular formula C20H27N3O2 B7641161 N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7641161.png)
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrole carboxamides and has been found to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound may lead to the inhibition of cell growth and induction of apoptosis in cancer cells. This compound may also reduce inflammation and angiogenesis by inhibiting the activity of PKC.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and angiogenesis in various disease models. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in the laboratory. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments. It has not been tested in human clinical trials, and its safety and efficacy in humans are not fully known. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide. Further studies are needed to fully understand the mechanism of action of this compound. In addition, more studies are needed to determine the safety and efficacy of this compound in humans. Further research is also needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
合成方法
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide is a synthetic compound that can be prepared by a series of chemical reactions. The synthesis of this compound involves the condensation of 4-hydroxypiperidine with 2-bromo-1-(4-(tert-butyl)phenyl)ethanone to form the intermediate product. This intermediate product is then reacted with 2-(2-aminoethyl)indole to form the final product, this compound.
科学研究应用
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have promising anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and angiogenesis in various disease models.
属性
IUPAC Name |
N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)23-11-5-8-19(23)20(25)21-18-7-4-3-6-16(18)14-22-12-9-17(24)10-13-22/h3-8,11,15,17,24H,9-10,12-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUMSAFFTNXDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)NC2=CC=CC=C2CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)


![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)
![N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
![N-[2-[(6-methylpyridin-2-yl)amino]ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641169.png)